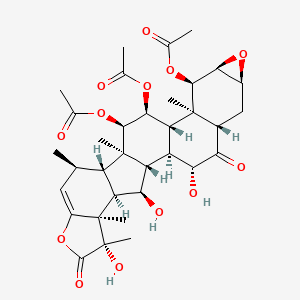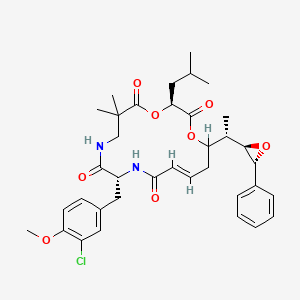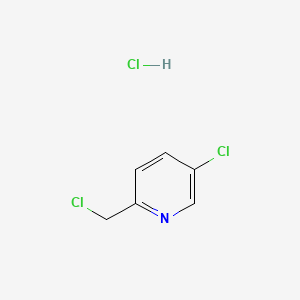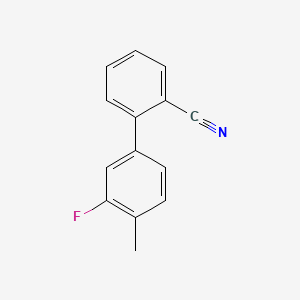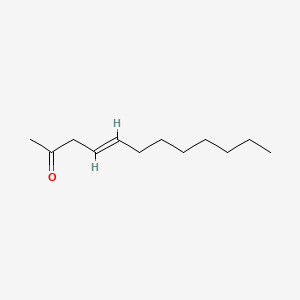
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide, also known as HNHA, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of Maryland. HNHA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as histone deacetylation, can lead to the repression of gene expression. By inhibiting HDAC activity, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide can prevent histone deacetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide selectively inhibits HDAC1 and HDAC3, which are enzymes that are frequently overexpressed in cancer cells. However, one limitation of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide. One area of interest is the development of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide analogs that have improved solubility and potency. Another area of interest is the development of combination therapies that combine (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide with other anticancer agents. Finally, there is interest in studying the effects of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide on other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide involves a multi-step process that starts with the reaction of 3-bromoaniline with hydrazine hydrate to form 3-(hydrazinecarbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-(1-oxo-2-propenyl)aniline. The final step involves the reaction of 3-(1-oxo-2-propenyl)aniline with hydroxylamine hydrochloride to form (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to have anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
1223593-85-8 |
|---|---|
Molekularformel |
C10H11N3O3 |
Molekulargewicht |
221.216 |
IUPAC-Name |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI-Schlüssel |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Synonyme |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



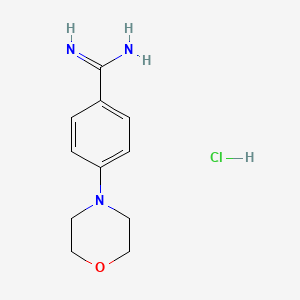
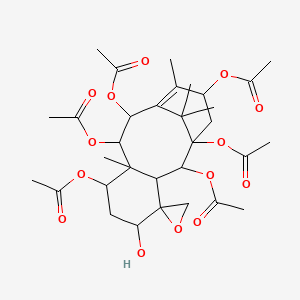
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)
